Methyl 2-(6-oxopiperidin-3-yl)acetate

Description

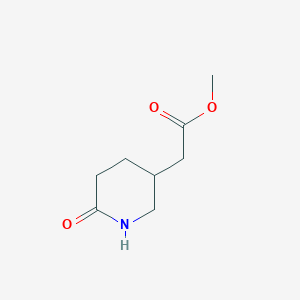

Methyl 2-(6-oxopiperidin-3-yl)acetate is an organic compound featuring a piperidin ring substituted with a ketone group at position 6 and an acetate ester moiety at position 3 (Figure 1). Its molecular formula is C₈H₁₁NO₃, with a molecular weight of 169.18 g/mol. The piperidin ring (a six-membered saturated amine) and the oxo group confer unique electronic and steric properties, making it a versatile intermediate in pharmaceutical synthesis. The ester group enhances solubility in organic solvents, facilitating its use in reactions such as nucleophilic substitutions or condensations .

Properties

Molecular Formula |

C8H13NO3 |

|---|---|

Molecular Weight |

171.19 g/mol |

IUPAC Name |

methyl 2-(6-oxopiperidin-3-yl)acetate |

InChI |

InChI=1S/C8H13NO3/c1-12-8(11)4-6-2-3-7(10)9-5-6/h6H,2-5H2,1H3,(H,9,10) |

InChI Key |

XFJSSKQZVAUBNV-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC1CCC(=O)NC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(6-oxopiperidin-3-yl)acetate typically involves the reaction of piperidine derivatives with methyl acetate under specific conditions. One common method involves the use of a piperidine derivative, such as 3-piperidone, which is reacted with methyl acetate in the presence of a base like sodium methoxide. The reaction is carried out under reflux conditions to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and may include additional steps such as purification through recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(6-oxopiperidin-3-yl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.

Major Products Formed

Oxidation: Carboxylic acids or aldehydes.

Reduction: Alcohols.

Substitution: Various substituted esters or amides.

Scientific Research Applications

Methyl 2-(6-oxopiperidin-3-yl)acetate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 2-(6-oxopiperidin-3-yl)acetate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids, influencing cellular processes.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and physicochemical differences between Methyl 2-(6-oxopiperidin-3-yl)acetate and analogous compounds:

Key Observations :

- Ring Systems : Piperidin (saturated) vs. pyridine/indole/pyrimidine (aromatic) rings influence reactivity. Saturated rings like piperidin reduce steric hindrance but increase conformational flexibility compared to rigid aromatic systems .

- Substituents : The 6-oxo group in the target compound enhances electrophilicity at the carbonyl position, facilitating nucleophilic attacks. Methoxy or methyl groups (e.g., in pyridine derivatives) modulate electron density and steric effects .

- Functional Groups : Carboxylic acid derivatives (e.g., 2-(6-methylpyridin-3-yl)acetic acid) exhibit higher polarity and hydrogen-bonding capacity compared to esters, affecting solubility and bioavailability .

Biological Activity

Methyl 2-(6-oxopiperidin-3-yl)acetate, a compound featuring a piperidine structure, has garnered interest in the scientific community due to its potential biological activities. This article synthesizes available research findings regarding its biological effects, including anti-inflammatory properties, cytotoxicity against cancer cells, and other pharmacological activities.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Molecular Formula : C₉H₁₅NO₃

- Molecular Weight : 185.23 g/mol

The structural formula can be represented as:

1. Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. A study evaluated its effects on lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW264.7 macrophages, a common model for studying inflammation.

- Experimental Setup :

- Cells were treated with LPS (1 µg/mL) after pretreatment with the compound.

- NO levels were measured using an ELISA kit.

The results showed that treatment with this compound led to a 48.29 ± 0.71% inhibition of NO production compared to a control group treated with PDTC, which showed 68.32 ± 2.69% inhibition. This suggests that the compound has a notable capacity to reduce inflammation by inhibiting NO secretion in macrophages .

2. Cytotoxicity Against Cancer Cells

Cytotoxic effects of this compound have been explored in various cancer cell lines. A study investigated its potential in inducing apoptosis in acute myeloid leukemia (AML) cells.

- Cell Lines Tested :

- U937 and MOLM-13 cells were treated with varying concentrations of the compound.

The findings indicated that at higher concentrations (e.g., 4 µM ), the compound induced significant cell death:

| Concentration (µM) | U937 Cell Death (%) | MOLM-13 Cell Death (%) |

|---|---|---|

| 1 | 13.7 | 24.6 |

| 2 | 56.9 | 65.9 |

| 4 | 88.5 | 80.3 |

The data suggest that this compound has potential as an anticancer agent due to its ability to induce apoptosis in leukemia cells .

While specific mechanisms for this compound are still under investigation, preliminary studies suggest involvement in apoptotic pathways and modulation of inflammatory cytokines such as TNF-alpha and IL-6.

Case Study: Anti-cancer Efficacy

A recent study highlighted the efficacy of this compound when used in combination with other chemotherapeutic agents against resistant AML cell lines. The combination therapy demonstrated enhanced cytotoxicity compared to monotherapy, indicating a synergistic effect that warrants further exploration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.